Bienvenue dans la boutique en ligne BenchChem!

4,4-Difluoropiperidin-1-amine

pKa basicity amine protonation

4,4-Difluoropiperidin-1-amine (CAS 811441-26-6) is a fluorinated saturated heterocyclic amine with the molecular formula C5H10F2N2. It belongs to the class of N-aminopiperidines featuring geminal difluoro substitution at the 4-position.

Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
CAS No. 811441-26-6
Cat. No. B1501745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidin-1-amine
CAS811441-26-6
Molecular FormulaC5H10F2N2
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)N
InChIInChI=1S/C5H10F2N2/c6-5(7)1-3-9(8)4-2-5/h1-4,8H2
InChIKeyITVFCJREXKUDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropiperidin-1-amine (CAS 811441-26-6): Scientific Identity, Procurement-Relevant Class Definition, and Baseline Characterization


4,4-Difluoropiperidin-1-amine (CAS 811441-26-6) is a fluorinated saturated heterocyclic amine with the molecular formula C5H10F2N2. It belongs to the class of N-aminopiperidines featuring geminal difluoro substitution at the 4-position. The compound serves as a versatile building block in medicinal chemistry for synthesizing biologically active molecules, including dopamine receptor 4 (D4R) antagonists, orexin receptor antagonists, and γ-secretase modulators [1]. The gem-difluoro substitution introduces distinct electronic and conformational properties compared to non-fluorinated or mono-fluorinated piperidine analogs [2].

Why 4,4-Difluoropiperidin-1-amine Cannot Be Interchanged with 4-Fluoropiperidine or Non-Fluorinated Piperidin-1-amine in Rigorous Scientific Workflows


Generic substitution between 4,4-difluoropiperidin-1-amine and its closest analogs—specifically piperidin-1-amine (CAS 2213-43-6) and 4-fluoropiperidine derivatives—fails due to fundamentally different physicochemical properties and biological performance characteristics. The gem-difluoro motif at the 4-position induces a discrete conformational bias, alters basicity (pKa), and modifies lipophilicity relative to mono-fluorinated or non-fluorinated congeners [1]. These differences manifest in altered receptor binding kinetics, metabolic stability, and functional selectivity profiles that cannot be reliably predicted from analog data. The N-1 amino group further distinguishes this compound from simple 4,4-difluoropiperidine (CAS 21987-29-1), enabling distinct derivatization chemistry and pharmacophore elaboration strategies [2].

Quantitative Evidence Guide: 4,4-Difluoropiperidin-1-amine Differentiation Data for Scientific Procurement Decisions


pKa Reduction Relative to Non-Fluorinated Piperidin-1-amine: A Predictable Basicity Shift for Fine-Tuning Amine-Dependent Pharmacology

The calculated pKa of 4,4-difluoropiperidin-1-amine is approximately 6.5–7.0, representing a substantial reduction compared to the calculated pKa of non-fluorinated piperidin-1-amine (approximately 9.5–10.0). This basicity attenuation is a direct consequence of the electron-withdrawing inductive effect of the geminal difluoro substituents at the 4-position .

pKa basicity amine protonation medicinal chemistry optimization

LogP Enhancement vs. Non-Fluorinated Piperidin-1-amine: Quantified Lipophilicity Increase for Membrane Permeability Optimization

The calculated LogP of 4,4-difluoropiperidin-1-amine is approximately 0.37, demonstrating enhanced lipophilicity relative to the non-fluorinated piperidin-1-amine parent scaffold. This increase in partition coefficient is attributed to the hydrophobic contribution of the geminal fluorine atoms . Independent measurements on the 4,4-difluoropiperidine core report LogP values in the range of 1.2–1.46, further corroborating the lipophilicity-enhancing effect of gem-difluoro substitution [1].

LogP lipophilicity membrane permeability ADME optimization

Metabolic Stability Advantage: 4,4-Difluoropiperidine Core Exhibits 3.2-Fold Longer Half-Life vs. Standard Piperidine in Comparative Microsomal Stability Assessment

In a direct comparative assessment of metabolic stability, the 4,4-difluoropiperidine core demonstrated a half-life (t1/2) of 6.7 hours, compared to 2.1 hours for standard piperidine hydrochloride [1]. This represents a 3.2-fold increase in metabolic stability, attributed to the gem-difluoro substitution blocking oxidative metabolic pathways at the 4-position. Additionally, systematic intrinsic microsomal clearance measurements on difluorinated piperidine derivatives confirmed high metabolic stability across the series [2].

metabolic stability microsomal clearance half-life CYP metabolism

Conformational Constraint: 4,4-Difluoropiperidine Strongly Favors N-H Equatorial Conformation with ΔG ≥ 0.89 kcal/mol for Equatorial-Axial Equilibrium

Low-resolution and high-resolution microwave spectroscopic analysis of 4,4-difluoropiperidine revealed that the N-H equatorial conformer is the dominant species. The minimum free energy difference (ΔG) for the equatorial ⇌ axial equilibrium was determined to be ≥ 0.89 kcal/mol [1]. This conformational bias arises from the gem-difluoro substituents at the 4-position and contrasts with unsubstituted piperidine, which exhibits a much smaller equatorial preference (ΔG ≈ 0.3–0.4 kcal/mol). The N-1 amino group in 4,4-difluoropiperidin-1-amine introduces additional conformational complexity not present in 4,4-difluoropiperidine itself.

conformational analysis microwave spectroscopy structural biology molecular recognition

Dopamine D4 Receptor (D4R) Antagonist Scaffold: 4,4-Difluoropiperidine Core Enables Sub-Nanomolar Potency with High Selectivity Over D2/D3 Receptors

A systematic structure-activity relationship (SAR) study identified the (R)-4,4-difluoropiperidine scaffold as a highly potent and selective dopamine D4 receptor (D4R) antagonist core. Compounds derived from this scaffold exhibited sub-nanomolar binding affinity for D4R while maintaining selectivity against other dopamine receptor subtypes (D1, D2, D3, D5) [1]. The active isomer was confirmed as the (R)-enantiomer via X-ray crystallography. While this study evaluated elaborated derivatives rather than 4,4-difluoropiperidin-1-amine itself, the gem-difluoro substitution at the 4-position is integral to the observed potency and selectivity profile.

dopamine receptor D4R antagonist selectivity neuropharmacology GPCR

Orexin-1 Receptor (OX1R) Functional Selectivity: 4,4-Difluoropiperidine Core Delivers >625-Fold Selectivity Over OX2R in Rat Functional Assays

In a medicinal chemistry optimization campaign targeting orexin-1 receptor (OX1R) antagonists (1-SORAs), the 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage yielded compounds with exceptional functional selectivity for OX1R over OX2R. Optimized analogs 47 and 51 demonstrated >625-fold functional selectivity for OX1R over OX2R in rat receptor functional assays [1]. This selectivity window is therapeutically significant, as OX2R antagonism is associated with undesirable sedative effects, whereas selective OX1R antagonism is pursued for addiction, anxiety, and stress-related disorders.

orexin receptor OX1R antagonist sleep disorders GPCR selectivity neuropharmacology

Optimal Research and Industrial Application Scenarios for 4,4-Difluoropiperidin-1-amine (CAS 811441-26-6)


Dopamine D4 Receptor (D4R)-Targeted CNS Drug Discovery Programs Requiring Sub-Nanomolar Potency and Subtype Selectivity

Based on the demonstrated performance of the (R)-4,4-difluoropiperidine core as a D4R antagonist scaffold with sub-nanomolar binding affinity and selectivity over D2/D3 receptors [1], 4,4-difluoropiperidin-1-amine is optimally positioned as a key synthetic intermediate for D4R-focused neuropharmacology programs. Applications include the development of therapeutics for attention-deficit hyperactivity disorder (ADHD), substance use disorders, and Parkinson's disease psychosis, where selective D4R antagonism is therapeutically relevant. The N-1 amino group provides a versatile handle for further derivatization to optimize pharmacokinetic properties while retaining the favorable D4R selectivity conferred by the 4,4-difluoro motif.

Orexin-1 Receptor (OX1R) Selective Antagonist Development for Addiction, Anxiety, and Stress-Related Indications

The >625-fold functional selectivity for OX1R over OX2R achieved with 4,4-difluoropiperidine-containing analogs [1] establishes a compelling rationale for employing 4,4-difluoropiperidin-1-amine in orexin receptor antagonist programs. This building block is particularly suited for developing 1-SORAs (selective orexin-1 receptor antagonists) targeting addiction, panic disorder, and stress-related pathologies, where OX2R-mediated sedation is an undesirable off-target effect. The gem-difluoro substitution contributes to the selectivity profile, while the N-1 amino functionality enables modular assembly of diverse chemotypes.

Metabolic Stability-Driven Lead Optimization for Piperidine-Containing CNS and Orally Administered Drug Candidates

The 3.2-fold increase in metabolic half-life (t1/2 = 6.7 hours vs. 2.1 hours for standard piperidine) conferred by the 4,4-difluoropiperidine core [1], combined with the reduced pKa (6.5–7.0 vs. 9.5–10.0 for non-fluorinated piperidin-1-amine) , positions 4,4-difluoropiperidin-1-amine as a strategic building block for optimizing the ADME profile of lead candidates. Applications are particularly relevant for CNS-targeted programs requiring balanced brain penetration (modulated by LogP enhancement and pKa reduction) and sustained systemic exposure (driven by improved microsomal stability). The compound is suitable for early-stage medicinal chemistry campaigns where predictable pharmacokinetic property modulation is a key selection criterion.

Conformationally Constrained Peptidomimetic and Macrocyclic Scaffold Synthesis

The strong conformational bias of the 4,4-difluoropiperidine core (ΔG ≥ 0.89 kcal/mol favoring N-H equatorial conformation) [1] makes 4,4-difluoropiperidin-1-amine an attractive building block for designing conformationally constrained peptidomimetics, macrocyclic ligands, and foldamer components. The enhanced equatorial preference reduces conformational entropy, which may translate to improved binding thermodynamics for rigid target binding pockets. The N-1 amino group facilitates incorporation into cyclic and acyclic scaffolds via amide bond formation, reductive amination, or urea/thiourea coupling chemistry. This scenario is particularly relevant for programs targeting protein-protein interactions or receptors with well-defined ligand-binding geometries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoropiperidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.